Talosalate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Talosalat wird durch die Reaktion von 3-Bromphthalid mit 2-Hydroxybenzoesäure synthetisiert, die zuvor mit Triethylamin in siedendem Aceton gesalzt wird. Diese Reaktion erzeugt 1,3-Dihydro-3-oxo-1-isobenzofuranyl-2-hydroxybenzoat, das dann mit Essigsäureanhydrid unter Verwendung von Schwefelsäure als Katalysator acetyliert wird .

Industrielle Produktionsverfahren: Die industrielle Herstellung von Talosalat umfasst die Kondensation eines organischen Salzes von 2-Acetyloxybenzoesäure mit 3-Bromphthalid . Dieses Verfahren gewährleistet die effiziente Produktion von Talosalat in größerem Maßstab.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Talosalat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Talosalat kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese weniger häufig vorkommen.

Substitution: Talosalat kann an Substitutionsreaktionen teilnehmen, insbesondere mit Nukleophilen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.

Substitution: Nukleophile wie Amine und Alkohole werden üblicherweise in Substitutionsreaktionen verwendet.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Carbonsäuren führen, während Substitutionsreaktionen verschiedene Ester und Amide erzeugen können.

Wissenschaftliche Forschungsanwendungen

Talosalat wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:

5. Wirkmechanismus

Talosalat übt seine Wirkungen hauptsächlich durch die Hemmung der Prostaglandinsynthese aus. Diese Hemmung reduziert Entzündungen und Schmerzen, indem sie das Cyclooxygenase-Enzym blockiert, das für die Produktion von Prostaglandinen verantwortlich ist . Zusätzlich sind die entzündungshemmenden Wirkungen von Talosalat auf seine Fähigkeit zurückzuführen, die Freisetzung von Entzündungsmediatoren zu hemmen .

Ähnliche Verbindungen:

Talniflumat: Ein weiterer Phthalidylester mit entzündungshemmenden Eigenschaften.

Talam-picilin: Bekannt für seine analgetischen Wirkungen.

Talmetacin: Wird wegen seiner entzündungshemmenden und analgetischen Eigenschaften eingesetzt.

Einzigartigkeit von Talosalat: Talosalat zeichnet sich durch seinen spezifischen Wirkmechanismus und seine Fähigkeit aus, die Blutplättchenaggregation zu hemmen

Wirkmechanismus

Talosalate exerts its effects primarily through the inhibition of prostaglandin synthesis. This inhibition reduces inflammation and pain by blocking the cyclooxygenase enzyme, which is responsible for the production of prostaglandins . Additionally, this compound’s anti-inflammatory effects are due to its ability to inhibit the release of inflammatory mediators .

Vergleich Mit ähnlichen Verbindungen

Talniflumate: Another phthalidyl ester with anti-inflammatory properties.

Talam-picilin: Known for its analgesic effects.

Talmetacin: Used for its anti-inflammatory and analgesic properties.

Uniqueness of Talosalate: this compound stands out due to its specific mechanism of action and its ability to inhibit blood platelet aggregation

Biologische Aktivität

Talosalate, a phthalidyl ester derivative of salicylate, is primarily recognized for its anti-inflammatory properties. This compound has garnered attention for its potential therapeutic applications, particularly in metabolic disorders and neuroprotection. This article explores the biological activity of this compound, drawing on diverse research findings and case studies.

Overview of this compound

This compound is a non-steroidal anti-inflammatory drug (NSAID) that functions similarly to other salicylates but with distinct pharmacological properties. It is particularly noted for its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing the synthesis of pro-inflammatory prostaglandins. Additionally, this compound has been studied for its effects on insulin sensitivity and neuroprotective mechanisms.

-

Anti-inflammatory Effects :

- This compound exhibits significant anti-inflammatory activity by inhibiting the NF-κB signaling pathway, which is crucial in mediating inflammatory responses. This inhibition leads to reduced expression of pro-inflammatory cytokines and chemokines.

- In vitro studies have shown that this compound can suppress the activation of microglia, the resident immune cells in the brain, thereby mitigating neuroinflammation associated with various neurological conditions .

-

Metabolic Effects :

- Research indicates that this compound may enhance insulin sensitivity and improve glycemic control in individuals with prediabetes or metabolic syndrome. For instance, a study demonstrated that participants receiving this compound exhibited a significant reduction in fasting glucose levels compared to the placebo group .

- The compound has also been associated with alterations in adipose tissue inflammatory markers, suggesting a potential role in modulating metabolic inflammation .

-

Neuroprotective Properties :

- This compound has been investigated for its neuroprotective effects following traumatic brain injury (TBI). Animal models indicate that this compound treatment post-injury promotes recovery by enhancing neurogenesis and reducing neuronal apoptosis .

- Histological analyses have shown decreased activation of microglia and macrophages in injured brain tissues treated with this compound, supporting its role in mitigating secondary injury processes following TBI .

Case Studies and Clinical Trials

Several clinical trials have evaluated the efficacy of this compound in various settings:

-

Trial on Insulin Resistance :

A randomized controlled trial involving 78 participants assessed the impact of this compound on insulin resistance over 12 weeks. Results indicated a significant reduction in fasting glucose levels and improvements in lipid profiles among those treated with this compound compared to placebo . -

Neuroprotection in TBI :

In a preclinical study using the controlled cortical impact model, this compound was administered post-injury. Findings revealed that treated animals exhibited improved motor function and reduced inflammatory markers at the injury site, suggesting effective neuroprotection .

Comparative Data Table

| Study | Population | Dosage | Outcome | Significance |

|---|---|---|---|---|

| Goldfine et al., 2013 | Prediabetic individuals | 3-4 g/day | Reduced fasting glucose | p = 0.006 |

| Faghihimani et al., 2012 | Prediabetic individuals | 3 g/day | Improved insulin sensitivity | Not specified |

| Karve et al., 2016 | TBI model (mice) | Variable | Enhanced recovery post-injury | Significant functional improvement |

Eigenschaften

IUPAC Name |

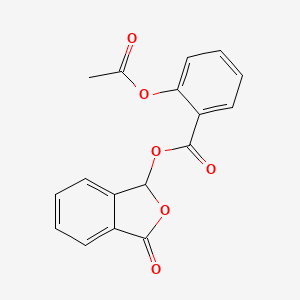

(3-oxo-1H-2-benzofuran-1-yl) 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O6/c1-10(18)21-14-9-5-4-8-13(14)16(20)23-17-12-7-3-2-6-11(12)15(19)22-17/h2-9,17H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCYQUDTKWHARF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC2C3=CC=CC=C3C(=O)O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20867253 | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66898-60-0 | |

| Record name | Talosalate [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066898600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Oxo-1,3-dihydro-2-benzofuran-1-yl 2-(acetyloxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20867253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALOSALATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1356SD6O2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is significant about the synthesis method described in the research paper "ArPNO-Catalyzed Acylative Dynamic Kinetic Resolution of 3-Hydroxyphthalides: Access to Enantioenriched Phthalidyl Esters"?

A1: This research paper details a novel method for synthesizing enantioenriched phthalidyl esters, a class of compounds to which Talosalate belongs. The method utilizes a chiral 4-aryl-pyridine-N-oxide nucleophilic organocatalyst and focuses on acylative dynamic kinetic resolution. [] This approach offers several advantages, including high yields (up to 97%) and excellent enantiomeric excess (up to 97% ee) at room temperature. [] The ability to synthesize enantiomerically pure this compound is crucial for pharmaceutical applications, as different enantiomers can exhibit distinct pharmacological activities and safety profiles.

Q2: What can you tell us about the mechanism of this novel synthesis method for this compound?

A2: The researchers propose an acyl transfer mechanism based on control experiments and density functional theory (DFT) calculations. [] While the specific details of the mechanism are not provided in the abstract, it likely involves the chiral ArPNO catalyst activating the starting materials and facilitating the enantioselective formation of the desired phthalidyl ester, this compound. Further investigation into the mechanistic aspects of this reaction could provide valuable insights for optimizing reaction conditions and designing even more efficient catalysts for the synthesis of this compound and related compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.